AC-Gly-leu-NH2
Overview
Description
AC-Gly-leu-NH2, also known as N-acetylglycyl-L-leucinamide, is a synthetic peptide composed of glycine and leucine residues. This compound is often used in biochemical and pharmaceutical research due to its structural simplicity and functional relevance in peptide studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AC-Gly-leu-NH2 typically involves solid-phase peptide synthesis (SPPS) using a Rink Amide resin. The amino acids are protected with Fmoc (N-(9-fluorenyl)methoxycarbonyl) groups. The coupling of amino acids is achieved using three equivalents of HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and two equivalents of DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) as the solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves repeated cycles of deprotection, washing, and coupling until the desired peptide sequence is obtained .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amide bonds, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can target the amide bonds, converting them into amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted peptides depending on the nucleophile used.
Scientific Research Applications
AC-Gly-leu-NH2 is widely used in scientific research due to its versatility:
Chemistry: It serves as a model compound for studying peptide bond formation and cleavage.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It is investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of AC-Gly-leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
- N-acetylglycyl-L-alaninamide (AC-Gly-ala-NH2)
- N-acetylglycyl-L-valinamide (AC-Gly-val-NH2)
- N-acetylglycyl-L-isoleucinamide (AC-Gly-ile-NH2)
Comparison: AC-Gly-leu-NH2 is unique due to the presence of leucine, which imparts specific hydrophobic properties and influences its interaction with biological molecules. Compared to AC-Gly-ala-NH2 and AC-Gly-val-NH2, this compound has a bulkier side chain, affecting its steric interactions and binding affinity. AC-Gly-ile-NH2, while similar in hydrophobicity, has a different side chain branching, leading to distinct conformational preferences .
Properties
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-4-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-6(2)4-8(10(11)16)13-9(15)5-12-7(3)14/h6,8H,4-5H2,1-3H3,(H2,11,16)(H,12,14)(H,13,15)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLRYEGVSCKUTI-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876148 | |
Record name | L-Leucinamide, N-acetylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34017-17-9 | |
Record name | L-Leucinamide, N-acetylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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